molecular formula C8H8IN5 B14777463 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14777463
M. Wt: 301.09 g/mol
InChI Key: KDNWHCLPHFQAGH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the cyclopropyl and iodo substituents enhances its chemical reactivity and biological interactions .

Preparation Methods

The synthesis of 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the cyclopropyl and iodo groups. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This is often done via N-alkylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable and cost-effective processes.

Chemical Reactions Analysis

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The cyclopropyl and iodo groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The unique combination of the cyclopropyl and iodo groups in this compound contributes to its distinct chemical reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C8H8IN5

Molecular Weight

301.09 g/mol

IUPAC Name

1-cyclopropyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8IN5/c9-6-5-7(10)11-3-12-8(5)14(13-6)4-1-2-4/h3-4H,1-2H2,(H2,10,11,12)

InChI Key

KDNWHCLPHFQAGH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=NC=NC(=C3C(=N2)I)N

Origin of Product

United States

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